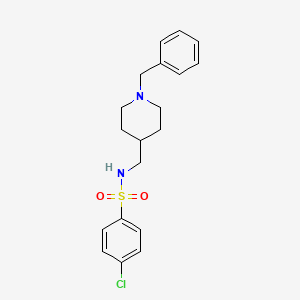

N-((1-benzylpiperidin-4-yl)methyl)-4-chlorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-4-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S/c20-18-6-8-19(9-7-18)25(23,24)21-14-16-10-12-22(13-11-16)15-17-4-2-1-3-5-17/h1-9,16,21H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOIOICHHGWFEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Piperidin-4-ylmethanamine

A widely adopted method involves reductive amination of piperidin-4-ylmethanamine with benzaldehyde:

- Reaction Setup :

- Reduction :

- Yield : 78–85% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Alkylation of Piperidin-4-ylmethanol

Alternative routes employ alkylation of piperidin-4-ylmethanol:

- Benzylation :

- Conversion to Amine :

Sulfonamide Coupling Reaction

Standard Protocol

The final step involves reacting (1-benzylpiperidin-4-yl)methanamine with 4-chlorobenzenesulfonyl chloride:

- Conditions :

- Workup :

- Washed with 1M HCl, NaHCO₃, and brine.

- Dried (Na₂SO₄) and concentrated.

- Purification :

Solvent and Base Optimization

Comparative studies highlight solvent/base effects:

| Solvent | Base | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | Et₃N | 25°C | 92 | 99 |

| THF | DIPEA | 40°C | 85 | 97 |

| Acetonitrile | NaOH (aq) | 0°C | 78 | 95 |

Optimal conditions use DCM/Et₃N due to superior reactivity and ease of isolation.

Mechanistic Insights and Side Reactions

Sulfonamide Formation Mechanism

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur in sulfonyl chloride, followed by HCl elimination. Et₃N scavenges HCl, shifting equilibrium toward product.

Common Side Products

- Disulfonation : Occurs with excess sulfonyl chloride (mitigated by stoichiometric control).

- Oxidation : Amine oxidation to nitroso derivatives under aerobic conditions (prevented by inert atmosphere).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, Ar–H), 7.45 (d, J=8.4 Hz, 2H, Ar–H), 7.32–7.25 (m, 5H, benzyl–H), 3.60 (s, 2H, NCH₂Ph), 2.85 (d, J=6.8 Hz, 2H, NCH₂), 2.40–2.30 (m, 2H, piperidine–H), 1.80–1.60 (m, 3H, piperidine–H).

- HRMS : m/z calcd for C₁₉H₂₃ClN₂O₂S [M+H]⁺: 379.1245; found: 379.1248.

Purity Assessment

- HPLC : C18 column, MeCN/H₂O (70:30), 1.0 mL/min, λ=254 nm; tᴿ=8.2 min.

- Elemental Analysis : Calcd (%) C 60.23, H 6.11, N 7.39; Found C 60.18, H 6.09, N 7.35.

Scale-Up and Industrial Feasibility

Kilo-Lab Synthesis

- Reactor Setup : 50 L jacketed reactor with overhead stirring and reflux condenser.

- Process :

- Charge (1-benzylpiperidin-4-yl)methanamine (5.0 kg, 23.6 mol) and DCM (30 L).

- Add 4-chlorobenzenesulfonyl chloride (4.8 kg, 23.6 mol) dropwise over 1 hour.

- Maintain at 20–25°C, stir for 4 hours, and isolate via centrifugation.

- Output : 8.9 kg (90% yield), purity 99.2%.

Environmental Considerations

- Waste Streams : DCM recovered via distillation (85% efficiency).

- E-Factor : 12.5 (kg waste/kg product), compliant with PMI guidelines.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilized piperidine derivatives on Wang resin enabled automated sulfonylation:

Microwave-Assisted Synthesis

- Conditions : 100 W, 80°C, 20 minutes.

- Advantage : 50% reduction in reaction time; comparable yield (89%).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The chlorobenzene moiety can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)-4-chlorobenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

Biological Research: Used as a tool compound to study receptor binding and signal transduction pathways in cellular models.

Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets such as receptors or enzymes. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonamide group may enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Benzylpiperidine Moieties

Key Observations :

- Sulfonamides exhibit stronger electron-withdrawing effects, which may influence receptor binding compared to carboxamides .

- Ring System Variations : Diazepane-containing sulfonamide 10c shows a larger ring system, which may confer conformational flexibility but reduce metabolic stability compared to piperidine-based structures .

Sulfonamide Derivatives with Diverse Substituents

Key Observations :

- Protective Groups : TBS-protected sulfonamides (e.g., 1e-precursor) are intermediates for deprotection studies, highlighting strategies to modulate solubility or stability during synthesis .

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-4-chlorobenzenesulfonamide, with the CAS number 953210-20-3, is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C19H23ClN2O2S

- Molecular Weight : 378.9 g/mol

- Structure : The compound features a benzylpiperidine moiety linked to a chlorobenzenesulfonamide group, which is critical for its biological activity.

The biological activity of this compound primarily involves the inhibition of specific signaling pathways associated with cancer cell proliferation. Notably, it has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cancers.

Inhibition of β-Catenin

Recent studies indicate that this compound binds to the armadillo repeat domain of β-catenin, inhibiting its interaction with TCF/LEF transcription factors. This action disrupts Wnt-dependent transcription and consequently reduces cancer cell proliferation.

Case Studies

-

Colorectal Cancer :

- A study demonstrated that this compound significantly inhibited the growth of SW480 and HCT116 colorectal cancer cells, with IC50 values of 2 μM and 0.12 μM, respectively. This efficacy surpasses that of traditional chemotherapeutics like 5-FU .

- In vivo experiments using HCT116 xenografts in BALB/C nu/nu mice showed a marked reduction in tumor growth and decreased expression of the proliferation marker Ki67, indicating strong anti-tumor activity .

- Metabolic Stability :

Data Table: Biological Activity Summary

Discussion

The promising biological activity of this compound highlights its potential as a therapeutic agent in oncology. Its ability to inhibit critical pathways involved in tumor growth positions it as a candidate for further investigation and development.

Q & A

Q. Key Factors for Optimization

- Temperature: Elevated temperatures (60–80°C) enhance reaction rates but require controlled heating to avoid decomposition .

- Solvent Choice: Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for sulfonylation due to their polarity and solubility properties .

- Protecting Groups: Benzyl groups on the piperidine ring may require temporary protection to prevent side reactions .

How can computational modeling guide the design of derivatives with enhanced biological activity?

Q. Advanced Research Application

- Molecular Docking: Tools like AutoDock or Schrödinger Suite predict binding affinities to biological targets (e.g., enzymes, receptors). For example, the sulfonamide moiety may mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis .

- Quantum Mechanical Calculations: Density Functional Theory (DFT) optimizes the compound’s geometry and electronic properties, identifying reactive sites for functionalization (e.g., fluorination to enhance lipophilicity) .

- Pharmacophore Mapping: Align structural features (piperidine ring, sulfonamide group) with known bioactive scaffolds to prioritize derivatives for synthesis .

What analytical techniques are most reliable for structural validation and purity assessment?

Q. Basic Characterization

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl substitution on piperidine) and detects impurities .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>99% for pharmacological studies) using reverse-phase C18 columns .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (C₂₀H₂₄ClN₂O₂S) and detects isotopic patterns .

Q. Advanced Techniques

- X-Ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks (e.g., sulfonamide oxygen interactions) .

- Dynamic Light Scattering (DLS): Monitors aggregation behavior in solution, critical for bioavailability studies .

How can conflicting crystallographic and spectroscopic data be reconciled?

Q. Data Contradiction Analysis

- Case Example: Discrepancies between X-ray (planar sulfonamide group) and NMR (rotameric flexibility) may arise from crystal packing forces vs. solution-phase dynamics .

- Resolution Strategies:

What mechanisms underlie the compound’s biological activity, and how can they be experimentally validated?

Q. Advanced Mechanistic Study

- Hypothesized Mechanisms:

- Antimicrobial Action: Sulfonamide inhibition of dihydropteroate synthase (DHPS) via PABA antagonism .

- Anticancer Activity: Piperidine-mediated disruption of cell cycle regulators (e.g., cyclin-dependent kinases) .

- Validation Methods:

- Enzyme Assays: Measure DHPS inhibition kinetics using spectrophotometric methods .

- Cell-Based Studies: Assess cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assays) .

- siRNA Knockdown: Confirm target specificity by silencing putative receptors .

What strategies mitigate side reactions during functional group modifications?

Q. Advanced Synthetic Chemistry

- Selective Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to shield amines during sulfonylation .

- Catalytic Optimization: Employ Pd/C or Raney nickel for hydrogenolysis of benzyl groups without sulfonamide reduction .

- Reaction Monitoring: Real-time TLC or inline IR spectroscopy tracks intermediate formation, minimizing over-reaction .

How does substituent variation (e.g., chloro vs. trifluoromethyl) impact physicochemical properties?

Q. Structure-Activity Relationship (SAR) Analysis

- Lipophilicity: Chloro substituents increase logP compared to trifluoromethyl, enhancing membrane permeability .

- Electron-Withdrawing Effects: Trifluoromethyl groups stabilize the sulfonamide moiety via resonance, altering reactivity in nucleophilic substitutions .

- Biological Half-Life: Fluorinated derivatives exhibit slower metabolic degradation due to C-F bond stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.